Clofenetamine
Overview
Description
Clofenetamine is a bioactive chemical compound with the molecular formula C20H26ClNO and a molecular weight of 331.88 g/mol . It is a haloxanthine antihistamine compound discovered by Searle & Co in the 1940s . This compound is primarily used for its antihistamine properties, which help alleviate allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clofenetamine involves several steps. One common method includes the reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl) acetonitrile . The reaction is typically carried out in a toluene solution, with 2-chloropyridine being added dropwise to the chlorobenzonitrile at a controlled temperature of 25-30°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crude product is often purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Clofenetamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Clofenetamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its antihistamine properties.
Medicine: Investigated for potential therapeutic uses in treating allergic reactions and other conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Clofenetamine exerts its effects primarily through its action as an antihistamine. It binds to histamine H1 receptors, blocking the action of endogenous histamine . This leads to temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and redness. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparison with Similar Compounds
Chlorpheniramine: Another antihistamine with similar properties but different molecular structure.
Diphenhydramine: A widely used antihistamine with sedative effects.
Brompheniramine: Similar to chlorpheniramine but with a bromine atom instead of chlorine.
Uniqueness of Clofenetamine: this compound is unique due to its specific molecular structure, which provides distinct pharmacological properties. Unlike some other antihistamines, it may have a different side effect profile and efficacy in treating allergic reactions.
By understanding the detailed aspects of this compound, researchers and practitioners can better utilize this compound in various scientific and medical applications.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQEQVEOQNTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862081 | |
Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-46-6 | |
Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofenetamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOFENETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH9CQF0FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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